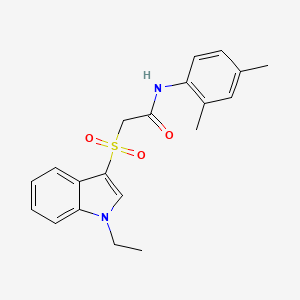
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C25H25N3O3S
- Molecular Weight : 447.55 g/mol
- Density : 1.312 g/cm³
- LogP : 6.286
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O3S |
| Molecular Weight | 447.55 g/mol |
| Density | 1.312 g/cm³ |
| LogP | 6.286 |
This compound exhibits several biological activities, primarily through its interactions with various cellular targets:
- Anticancer Activity : The compound has shown significant cytotoxic effects against different cancer cell lines, including A-431 and Jurkat cells. The mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective growth inhibition .
- Anti-inflammatory Effects : The sulfonamide group in the structure is known for its anti-inflammatory properties, which may contribute to its overall therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various compounds, this compound was found to have an IC50 value lower than that of doxorubicin in Jurkat cells, indicating superior potency . Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial activity of this compound against common pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a novel antibacterial agent .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Cytotoxicity Profiles :
- The compound displayed cytotoxic effects across multiple cancer cell lines.
- Specific structural modifications were identified that enhanced activity against certain targets.
-
Antibacterial Testing :
- Effective against both Gram-positive and Gram-negative bacteria.
- Further studies are necessary to elucidate the exact mechanism of action.
-
Structure-Activity Relationship (SAR) :
- Substituents on the phenyl ring significantly influence biological activity.
- Electron-withdrawing groups were found to enhance efficacy against specific targets.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | Jurkat Cells | < Doxorubicin IC50 |
| Antibacterial | Various Bacteria | Comparable to Antibiotics |
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAXDWGENKKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














